molecular formula C19H19NO4 B2540955 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione CAS No. 620931-68-2

1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione

Cat. No. B2540955
CAS RN: 620931-68-2
M. Wt: 325.364
InChI Key: JYEPCJHIUOHXBX-UHFFFAOYSA-N
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Description

The compound "1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione" is a derivative of the isoindole-1,3-dione family, which has been the subject of various studies due to its potential biological activities and interesting chemical properties. The methoxy group in the compound is known to affect the π-delocalization in the phenyl ring, which can influence the molecule's electronic properties and reactivity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from isoindoline-1-ones or similar precursors. For instance, 1-methoxy-2-methyl-3-aryl-2H-isoindoles can be synthesized through a process that includes O-methylation, NH-deprotonation, N-methylation, and CH-deprotonation . The presence of an aryl group is crucial for the stabilization of these compounds, which allows for their isolation and further characterization.

Molecular Structure Analysis

The molecular structure of isoindole derivatives can be determined using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was confirmed by these methods . The crystal structures of related β-diketones have been reported to adopt cis-diketo (Z,Z) conformations .

Chemical Reactions Analysis

Isoindole derivatives can undergo various chemical reactions, including interactions with tubulin polymerization, which is a mode of action for certain cytostatics. Methoxy-substituted 3-formyl-2-phenylindoles, for example, have shown to inhibit tubulin polymerization and possess cytostatic activity . Additionally, the BF2 complex of related compounds can exhibit multiple chromic effects and solid-state emission that can be modulated by external stimuli .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can be quite diverse. Some compounds show solvatochromic effects, aggregation-induced emission, and the ability to form self-assembling microstructures with optical waveguide effects . The crystal structure of certain derivatives reveals weak hydrogen bonds and π-π stacking interactions that contribute to the stability and self-assembly of the molecules .

Scientific Research Applications

Lignin Model Compound Analysis

The compound 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol IX, which shares structural similarities with 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione, has been investigated for its behavior during the acidolysis of lignin, a crucial process in biomass valorization. The study reveals the significance of the γ-hydroxymethyl group in the mechanism of C6-C2-type model compounds and highlights the hydride transfer mechanism as a potential reaction route in the acidolysis process. This research provides insights into the acidolysis mechanism of lignin model compounds, contributing to the understanding of lignin breakdown and valorization (Yokoyama, 2015).

Biological Activities of Curcumin Derivatives

Curcumin derivatives, which include structural elements similar to this compound, have been explored for their biological activities. The synthesis of Schiff base, hydrazone, and oxime derivatives of curcumin has shown promising results in enhancing medicinal properties. These compounds and their metal complexes exhibit potent biological activities, suggesting the potential for this compound to also exhibit beneficial biological properties (Omidi & Kakanejadifard, 2020).

Pharmacological Properties of Osthole

Osthole, a natural product found in medicinal plants, demonstrates a range of pharmacological actions such as neuroprotective, osteogenic, and anticancer activities. The efficient uptake and utilization of osthole in the body and its modulation of cyclic nucleotide levels indicate the potential of compounds like this compound in medicinal applications, given its structural similarities with osthole (Zhang et al., 2015).

PTP 1B Inhibition by Thiazolidinedione Derivatives

The study of 2,4-thiazolidinedione (TZD) derivatives, which are structurally related to this compound, reveals their potential as inhibitors of PTP 1B, a negative regulator of the insulin signaling cascade. This research sheds light on the potential of structurally similar compounds in managing ailments like insulin resistance associated with type 2 diabetes mellitus (Verma et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione is the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a transcription factor belonging to the nuclear receptor superfamily and is predominantly expressed in the liver . It serves as a molecular target for hypolipidaemic fibrate drugs .

Mode of Action

This compound acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Biochemical Pathways

The compound’s interaction with PPAR-α affects the biochemical pathways involved in lipid metabolism. By regulating the expression of target genes, it influences the production of proteins involved in carbohydrate and lipid metabolism . This leads to changes in plasma lipid profiles, including a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Pharmacokinetics

It is known that the compound is administered orally . The recommended dosage is 0.1 mg twice daily, which can be adjusted according to age and symptoms to a maximum dosage of 0.2 mg twice daily .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of gene expression related to lipid metabolism. This leads to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes in lipid profiles can contribute to the treatment of conditions such as hyperlipidaemia .

properties

IUPAC Name

1-[3-(2-methoxyphenoxy)propyl]-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-13-8-9-15-14(12-13)18(21)19(22)20(15)10-5-11-24-17-7-4-3-6-16(17)23-2/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEPCJHIUOHXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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